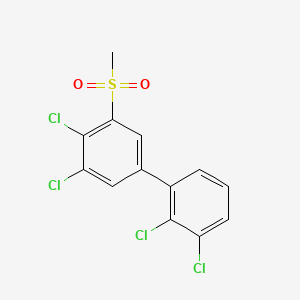
3-Methylsulfonyl-2',3',4,5-tetrachlorobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) derivative PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms They are known for their environmental persistence, bioaccumulation, and potential adverse health effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl typically involves the chlorination of biphenyl followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The process requires careful control of temperature and reaction time to ensure the desired substitution pattern on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the molecule, potentially forming hydroxylated derivatives.
Reduction: This can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated biphenyls, dechlorinated biphenyls, and various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions and environmental conditions.
Biology: Researchers investigate its effects on biological systems, including its metabolism and potential toxicity.
Medicine: Studies focus on its potential as a biomarker for exposure to PCBs and its role in disease mechanisms.
Industry: It is used in the development of materials with specific chemical properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl involves its interaction with cellular enzymes and receptors. It can be metabolized by cytochrome P-450 enzymes to form hydroxylated and methylsulfonyl metabolites. These metabolites can bind to and activate or inhibit various molecular targets, leading to changes in cellular function and potentially toxic effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3’,4,4’-Tetrachlorobiphenyl: Another PCB derivative with a similar structure but without the methylsulfonyl group.
2,3,4,4’-Tetrachlorobiphenyl: Differing in the position of chlorine atoms, this compound has distinct chemical and biological properties.
Uniqueness
3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl is unique due to the presence of the methylsulfonyl group, which influences its chemical reactivity and biological interactions. This functional group can enhance its persistence in the environment and its potential to bioaccumulate in living organisms.
Propiedades
Número CAS |
104085-96-3 |
|---|---|
Fórmula molecular |
C13H8Cl4O2S |
Peso molecular |
370.1 g/mol |
Nombre IUPAC |
1,2-dichloro-5-(2,3-dichlorophenyl)-3-methylsulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)11-6-7(5-10(15)13(11)17)8-3-2-4-9(14)12(8)16/h2-6H,1H3 |
Clave InChI |
KUVAXBNZGWQBGY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C(=CC(=C1)C2=C(C(=CC=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


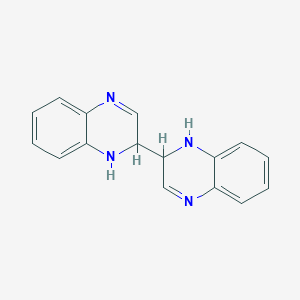

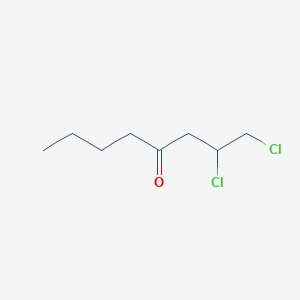
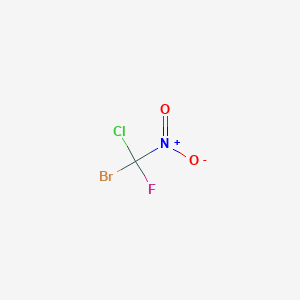
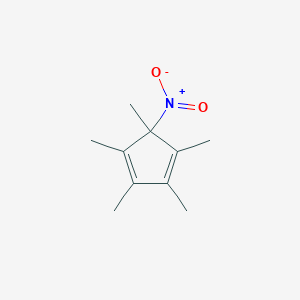
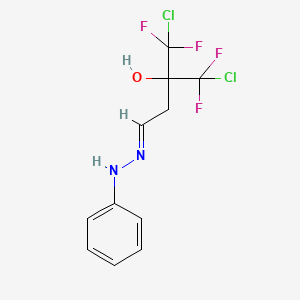
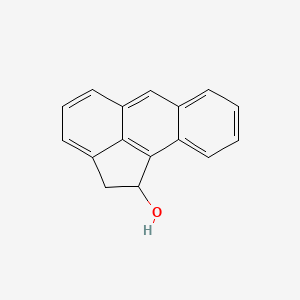
![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)

![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
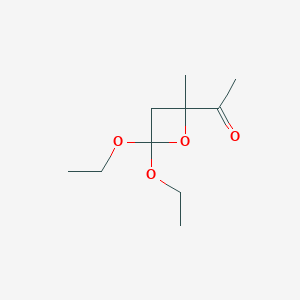
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)
![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)
